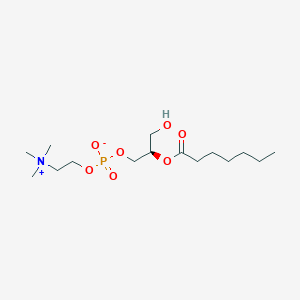

2-Heptanoyl-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-heptanoyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as heptanoyl. It derives from a heptanoic acid.

Applications De Recherche Scientifique

Membrane Biology

1.1 Artificial Membrane Formation

2-Heptanoyl-sn-glycero-3-phosphocholine is pivotal in creating artificial membranes that mimic biological membranes. These membranes are essential for studying membrane dynamics and interactions. The compound's amphipathic nature allows it to form micelles and liposomes, which are utilized in various experimental setups to investigate membrane-related processes such as protein folding, lipid interactions, and membrane permeability .

1.2 Solubilization of Membrane Proteins

The compound acts as a detergent that can solubilize integral membrane proteins while preserving their functional integrity. This property is crucial for the purification and characterization of membrane proteins, which are often challenging to study due to their hydrophobic nature .

Drug Delivery Systems

2.1 Liposome Formation

Due to its biocompatibility, this compound is extensively studied for its role in liposome-based drug delivery systems. Liposomes formed from this phospholipid can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and targeting capabilities .

2.2 Therapeutic Applications

Research indicates that liposomes containing this compound can be used for targeted delivery of therapeutic agents in various diseases, including cancer and inflammatory disorders. The ability to modify liposome surface properties allows for improved interaction with specific cell types .

Biophysical Studies

3.1 Interaction Studies with Biomolecules

The unique structure of this compound facilitates its interaction with various biomolecules, including proteins and nucleic acids. This characteristic makes it a valuable tool in biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and fluorescence microscopy .

3.2 Stabilization of Protein Structures

Studies have shown that this compound can stabilize protein structures during conformational changes necessary for biological function. This stabilization is essential for understanding protein dynamics and interactions within cellular environments .

Case Studies

5.1 Drug Delivery Research

A study demonstrated the efficacy of liposomes made from this compound in delivering anti-cancer drugs directly to tumor cells, significantly improving therapeutic outcomes while reducing side effects .

5.2 Membrane Protein Studies

In another case, researchers utilized this phospholipid to solubilize a specific membrane protein involved in signal transduction pathways, allowing for detailed structural analysis through X-ray crystallography .

Analyse Des Réactions Chimiques

Phospholipase A₂ (PLA₂) Activity

2-HGPC serves as a substrate for Group VI Ca²⁺-independent PLA₂ (iPLA₂), which exhibits interfacial activation on short-chain phospholipids . The enzyme catalyzes:

2 HGPCiPLA2 sn glycero 3 phosphocholine+heptanoic acid

-

Key Findings :

Acyltransferase-Mediated Reacylation

2-HGPC participates in acyl migration and transacylation, forming diacylphosphatidylcholines. Microsomal 1-acyl-sn-glycero-3-phosphocholine acyltransferase esterifies 2-HGPC with fatty acid CoA derivatives :

2 HGPC+Fatty acyl CoA→1 acyl 2 heptanoyl sn glycero 3 phosphocholine+CoA

-

Conditions :

Steglich Esterification

2-HGPC can be synthesized via Steglich esterification using sn-glycero-3-phosphocholine (GPC) and heptanoic anhydride :

GPC+ Heptanoyl 2O4 pyrrolidinopyridine2 HGPC+heptanoic acid

-

Reaction Parameters :

Catalyst Solvent System Temperature Yield 4-Pyrrolidinopyridine Benzene:DMSO (1:1) 40–42°C >85% -

Purification :

HRAS-like Tumor Suppressor Enzymes

These thiol proteases catalyze phospholipid remodeling via acyl transfer to 2-HGPC :

2 HGPC+Retinol→Retinyl ester+ sn glycero 3 phosphocholine

-

Structural Insights :

Oxidative Degradation

Under oxidative conditions (e.g., ozone exposure), 2-HGPC undergoes chain cleavage at the sn-2 position :

2 HGPC+O3→Short chain aldehydes+Phosphocholine fragments

Comparative Reactivity Table

Propriétés

Formule moléculaire |

C15H32NO7P |

|---|---|

Poids moléculaire |

369.39 g/mol |

Nom IUPAC |

[(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)23-14(12-17)13-22-24(19,20)21-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 |

Clé InChI |

XHIJUZNRGPLVKF-CQSZACIVSA-N |

SMILES isomérique |

CCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canonique |

CCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.